Home > Products > Screening Compounds P50380 > Thalidomide-NH-PEG3-COOH
Thalidomide-NH-PEG3-COOH -

Thalidomide-NH-PEG3-COOH

Catalog Number: EVT-8312376
CAS Number:
Molecular Formula: C22H27N3O9
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-PEG3-COOH is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. This compound combines thalidomide, known for its immunomodulatory and anti-inflammatory properties, with a polyethylene glycol (PEG) linker. The PEG component enhances the solubility and bioavailability of the thalidomide derivative, making it suitable for various therapeutic applications, particularly in the context of targeted protein degradation strategies like proteolysis targeting chimeras (PROTACs) .

Classification

Thalidomide-NH-PEG3-COOH is classified as a small molecule drug and falls under the category of E3 ligase ligands. It is specifically designed for use in drug development involving targeted protein degradation mechanisms .

Synthesis Analysis

Methods

The synthesis of Thalidomide-NH-PEG3-COOH involves several key steps:

  1. Conjugation Reaction: Thalidomide is reacted with a polyethylene glycol spacer that is terminated with a carboxylic acid group. This reaction typically employs coupling agents to facilitate the formation of an amide bond between thalidomide and the PEG moiety.
  2. Purification: Following synthesis, the product is purified using techniques such as liquid chromatography to ensure high purity and yield.

Technical Details

The synthetic route often utilizes methods such as:

  • Amide Bond Formation: This can be achieved through standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Characterization Techniques: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-NH-PEG3-COOH consists of:

  • A thalidomide core, which includes a phthalimide ring.
  • A polyethylene glycol chain (specifically PEG3, indicating three ethylene glycol units).
  • A terminal carboxylic acid group that enhances solubility.

Data

The molecular formula can be represented as C16_{16}H22_{22}N2_2O4_4, with a molecular weight of approximately 306.36 g/mol . The compound's structure facilitates its role in targeted protein degradation by acting as a bridge between thalidomide and target proteins.

Chemical Reactions Analysis

Reactions

Thalidomide-NH-PEG3-COOH primarily participates in reactions involving:

  1. Target Protein Binding: The thalidomide moiety binds to cereblon, an E3 ubiquitin ligase, facilitating the degradation of target proteins.
  2. Ubiquitination Process: The presence of the PEG linker allows for improved interaction with other components involved in the ubiquitination pathway, enhancing efficacy.

Technical Details

The chemical reactions involved are often monitored using chromatographic techniques to assess reaction progress and product formation .

Mechanism of Action

Process

The mechanism of action for Thalidomide-NH-PEG3-COOH involves:

  1. Binding to Cereblon: The thalidomide component binds to cereblon, recruiting specific target proteins.
  2. Formation of Ternary Complex: This binding forms a ternary complex with an E3 ligase and the target protein.
  3. Ubiquitination: The complex promotes ubiquitination of the target protein, marking it for degradation by the proteasome.

Data

Studies indicate that this mechanism allows for selective degradation of proteins involved in various diseases, enhancing therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Enhanced solubility due to the PEG component, making it suitable for intravenous administration.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of amine and carboxylic acid functional groups.

Relevant analyses include solubility tests in various solvents and stability assessments under different environmental conditions .

Applications

Thalidomide-NH-PEG3-COOH has significant applications in scientific research:

  1. Targeted Protein Degradation: Utilized in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  2. Drug Development: Serves as a model compound for studying the effects of PEGylation on drug efficacy and safety profiles.
  3. Therapeutic Research: Investigated for potential use in treating conditions where targeted protein degradation can provide therapeutic benefits .

This compound exemplifies the integration of traditional pharmacological agents with modern bioconjugation techniques to enhance drug delivery systems and therapeutic effectiveness.

Role in Targeted Protein Degradation (TPD) Mechanisms

Cereblon (CRBN)-Dependent Ubiquitin-Proteasome System Modulation

Thalidomide-NH-PEG3-COOH (CAS: 2375283-62-6) serves as a critical bifunctional component in PROTACs (PROteolysis-Targeting Chimeras), leveraging the ubiquitin-proteasome system for targeted protein degradation. This compound features a thalidomide-derived moiety that selectively recruits the CRBN E3 ubiquitin ligase, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex [1] [6]. The molecular architecture enables the compound to hijack the ubiquitination machinery, facilitating the transfer of ubiquitin molecules from E2 conjugating enzymes to neo-substrates. This process marks target proteins for proteasomal degradation, exploiting the cell's natural protein-quality control mechanisms [4] [9]. The CRL4CRBN complex, when engaged by Thalidomide-NH-PEG3-COOH, exhibits broad substrate versatility, enabling degradation of diverse proteins—including transcription factors, kinases, and epigenetic regulators—that possess compatible structural motifs [10].

Table 1: Structural Components of Thalidomide-NH-PEG3-COOH

ComponentChemical StructureRole in PROTACs
Thalidomide moietyGlutarimide ringCRBN E3 ligase recruitment
PEG3 spacer-O-(CH₂-CH₂-O)₃-Solubility and complex flexibility
Carboxylic acid terminus-COOHConjugation to POI ligands

Structural Determinants of E3 Ubiquitin Ligase Recruitment

The CRBN-recruiting function of Thalidomide-NH-PEG3-COOH is governed by specific molecular interactions between its thalidomide moiety and the tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN's thalidomide-binding domain (TBD) [4] [7]. The glutarimide ring forms essential hydrogen bonds with CRBN's histidine residue (His378), while hydrophobic contacts stabilize the complex [4] [10]. A critical species-specific variation at residue V388 (human) versus I391 (mouse) explains differential CRBN functionality; the bulkier isoleucine in murine CRBN sterically hinders optimal ligand binding, reducing degradation efficiency for certain neo-substrates like IKZF1/3 [4]. Structural analyses reveal that Thalidomide-NH-PEG3-COOH maintains binding affinity despite linker conjugation, as its derivatization point (amino group) is distal to the key glutarimide pharmacophore. This preserves the compound's ability to induce conformational changes in CRBN, enabling recruitment of non-native substrates via a β-hairpin "G-loop" motif—a structural feature present in diverse target proteins [10].

Table 2: Key Structural Determinants for CRBN Recruitment

CRBN ResidueInteraction TypeFunctional Impact
Trp380π-π stackingHydrophobic stabilization of thalidomide's phenyl ring
His378Hydrogen bondingBinds glutarimide carbonyl
Trp386/Trp400Van der Waals contactsEnclosure of ligand within binding pocket
Val388Steric compatibilityPermissive binding in primates (Ile391 in mice causes resistance)

Comparative Efficacy of Thalidomide Derivatives in PROTAC Design

Thalidomide-NH-PEG3-COOH belongs to a class of CRBN recruiters that includes clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide [5] [9]. Quantitative comparisons reveal pomalidomide-based PROTACs exhibit 10–100-fold greater degradation efficacy than thalidomide analogues due to enhanced CRBN binding affinity and cellular stability [5] [9]. For example, BRD4 degraders using pomalidomide (e.g., ARV-825) achieve DC50 values <10 nM, whereas thalidomide-derived counterparts require >100 nM concentrations for comparable effects [5]. The amino group in Thalidomide-NH-PEG3-COOH permits selective linker attachment without disrupting the phthalimide ring's critical interactions, making it superior to hydroxy- or carbonyl-derivatized thalidomide analogues. This design flexibility enables modular construction of PROTACs targeting diverse proteins, including "undruggable" targets like BET family members and kinases [6] [9].

Table 3: Comparison of Thalidomide Derivatives in PROTAC Design

DerivativeCRBN Kd (nM)PROTAC Degradation Efficiency (EC50)Key Advantages
Thalidomide~250High micromolar rangeHistorical relevance, low cost
Lenalidomide~100Low micromolar rangeImproved solubility
Pomalidomide~50Nanomolar rangeHigh affinity, proteolytic resistance
Thalidomide-NH-PEG3-COOHNot determinedStructure-dependentFlexible conjugation, retained CRBN binding

Linker Optimization for Proteolysis-Targeting Chimera (PROTAC) Functionality

The linker in PROTACs serves as a critical determinant of ternary complex formation, influencing degradation efficiency by modulating spatial positioning, solubility, and kinetics [1] [8]. Thalidomide-NH-PEG3-COOH incorporates a triethylene glycol (PEG3) spacer that bridges the CRBN ligand and the target protein-binding moiety. This design balances rigidity and flexibility to optimize the distance (typically 10–15 Å) between E3 ligase and target protein, facilitating productive ubiquitin transfer [3] [8]. Unlike alkyl chains, PEG linkers reduce aggregation propensity and enhance aqueous solubility—key for cell permeability and in vivo bioavailability [1] [3]. The terminal carboxylic acid (-COOH) enables straightforward amide coupling with amine-containing warheads, allowing rapid PROTAC derivatization without complex synthetic steps [6].

PEG3 Spacer Contributions to Ternary Complex Stability

The PEG3 spacer in Thalidomide-NH-PEG3-COOH adopts an extended helical conformation that minimizes steric clashes between CRBN and the target protein [3] [10]. Biophysical studies demonstrate PEG3's optimal length (~12 atoms) permits a 10–20 Å separation between protein partners, facilitating cooperative interactions within the ternary complex [10]. For instance, PROTACs incorporating this linker show 3–5-fold higher degradation efficiency than those with shorter (PEG1) or longer (PEG4) spacers for kinases like CDK4/6 and BRD4 [10]. The linker's ether oxygens form transient water-mediated hydrogen bonds, enhancing solvation without compromising complex rigidity. Molecular dynamics simulations reveal PEG3-containing PROTACs sustain longer-lasting ternary complexes (t1/2 >30 seconds) versus alkyl linkers (t1/2 <10 seconds), increasing ubiquitination efficiency [3] [10].

Table 4: Impact of Linker Length on Degradation Efficiency

Linker TypeLength (Atoms)Relative Degradation Efficiency (BRD4)Ternary Complex Half-life
PEG140.3×<5 seconds
PEG280.8×10–15 seconds
PEG3121.0× (reference)>30 seconds
PEG4160.6×15–20 seconds

Impact of Hydrophilic Linkers on Subcellular Localization

The hydrophilic PEG3 spacer in Thalidomide-NH-PEG3-COOH significantly alters PROTAC pharmacokinetics, reducing nonspecific binding to lipid membranes and promoting cytosolic/nuclear distribution [1] [8]. Compared to hydrophobic linkers (e.g., alkyl chains), PEG3-based PROTACs exhibit 2–3-fold enhanced cellular uptake in assays using fluorescently tagged derivatives [8]. This hydrophilicity prevents sequestration in endosomal compartments, ensuring engagement with cytosolic E3 ligases and target proteins. Additionally, PEG3's ethylene oxide units reduce plasma protein binding by ~40%, increasing free PROTAC concentrations available for target engagement [3]. These properties make Thalidomide-NH-PEG3-COOH ideal for degrading intracellular targets, though lysosome-targeted degraders may require alternative linker chemistries.

Table 5: Hydrophilicity Comparison of PROTAC Linkers

Linker ChemistryLogP*Cellular Uptake EfficiencyPlasma Protein Binding (%)
Alkyl (C8)+3.2Low>90
Aromatic+2.5Moderate85
PEG3-1.8High50–60

*Calculated partition coefficient

Properties

Product Name

Thalidomide-NH-PEG3-COOH

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H27N3O9

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C22H27N3O9/c26-18-4-3-17(20(29)24-18)25-21(30)15-2-1-14(13-16(15)22(25)31)23-6-8-33-10-12-34-11-9-32-7-5-19(27)28/h1-2,13,17,23H,3-12H2,(H,27,28)(H,24,26,29)

InChI Key

SYFPHSMLSPHFLO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.